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Compound of Interest

Compound Name: BAY 1135626

Cat. No.: B15603177

For researchers and professionals in drug development, understanding the binding affinity of a
therapeutic candidate to its target is paramount. This guide provides a comprehensive
comparison of the binding characteristics of BAY 1129980, an antibody-drug conjugate (ADC),
to its target protein, C4.4A (also known as LYPD3). The following data, experimental protocols,
and pathway visualizations offer a detailed picture of this crucial molecular interaction.

BAY 1129980 is an investigational ADC comprising a fully human monoclonal antibody
targeting C4.4A, conjugated to a potent auristatin derivative.[1][2] C4.4A is a cell surface
protein associated with various cancers and has been implicated in tumor progression and
metastasis, making it a promising therapeutic target.[3][4]

Comparative Binding Affinity of BAY 1129980's
Antibody to C4.4A

The binding affinity of the antibody component of BAY 1129980 to C4.4A has been
characterized using established biophysical techniques, demonstrating a strong and specific
interaction. The equilibrium dissociation constant (Kd) is a key metric for quantifying binding
affinity, where a lower Kd value signifies a stronger interaction.

Data from surface plasmon resonance (SPR) analysis reveals the antibody's affinity for
recombinant C4.4A protein from different species. Furthermore, flow cytometry has been
employed to determine the effective concentration (EC50) for binding to cells expressing
C4.4A, providing insights into the antibody's performance in a more physiological context.
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Parameter Target Value Method
Recombinant Human Surface Plasmon
Kd 60 nmol/L
C4.4A Resonance
Recombinant Murine Surface Plasmon
Kd 120 nmol/L
C4.4A Resonance

Recombinant
Surface Plasmon
Kd Cynomolgus Monkey 34 nmol/L

C4.4A

Resonance

Table 1: Dissociation Constants (Kd) of BAY 1129980 Antibody to Recombinant C4.4A Protein.
[5]

Parameter Cell Line Value Method

hC4.4A:A549 (human
EC50 2.3 nmol/L Flow Cytometry
C4.4A transfected)

NCI-H292

EC50 (endogenous human 0.04 nmol/L Flow Cytometry
C4.4A)
CHO (murine C4.4A

EC50 0.8 nmol/L Flow Cytometry
transfected)

Table 2: Half-maximal Effective Concentration (EC50) of BAY 1129980 Antibody Binding to
C4.4A Expressing Cells.[5]

Experimental Protocols

The following are generalized protocols for the key experiments used to determine the binding
affinity of BAY 1129980 to C4.4A.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time. It
detects changes in the refractive index at the surface of a sensor chip where one molecule (the
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ligand) is immobilized, and its binding partner (the analyte) is flowed over the surface.

Protocol Outline:

e Sensor Chip Preparation: Covalently immobilize recombinant C4.4A protein (ligand) onto a
sensor chip surface. A control surface without the ligand or with an irrelevant protein is also
prepared for reference.

o Analyte Preparation: Prepare a series of dilutions of the BAY 1129980 antibody (analyte) in a
suitable running buffer.

e Binding Measurement: Inject the different concentrations of the antibody over the sensor chip
surface at a constant flow rate. The association of the antibody to the immobilized C4.4Ais
measured as an increase in the SPR signal (response units, RU).

o Dissociation Measurement: After the association phase, flow the running buffer over the chip
to measure the dissociation of the antibody from C4.4A, observed as a decrease in the SPR
signal.

o Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.qg.,
1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate
constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Surface Plasmon Resonance (SPR) Workflow
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A generalized workflow for determining binding affinity using SPR.

Flow Cytometry

Flow cytometry is a powerful technique used to analyze the physical and chemical
characteristics of single cells as they pass through a laser beam. For binding assays, it can
guantify the amount of a fluorescently labeled antibody bound to the surface of cells.
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Protocol Outline:

o Cell Preparation: Harvest cells expressing C4.4A (either endogenously or through
transfection) and wash them with a suitable assay buffer.

» Antibody Incubation: Incubate the cells with various concentrations of a fluorescently labeled
BAY 1129980 antibody. A labeled isotype control antibody should be used to determine non-
specific binding.

e Washing: After incubation, wash the cells to remove any unbound antibody.

o Flow Cytometric Analysis: Acquire the cells on a flow cytometer. The fluorescence intensity of
the cells is measured, which is proportional to the amount of bound antibody.

o Data Analysis: The mean fluorescence intensity (MFI) is plotted against the antibody
concentration. The data is then fitted to a sigmoidal dose-response curve to determine the
EC50 value, which represents the concentration of antibody required to achieve 50% of the
maximal binding.
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Flow Cytometry Binding Assay Workflow

( )

+— [t 4[] [

Click to download full resolution via product page

A generalized workflow for cell-based binding assays using Flow Cytometry.

C4.4A's Role in Cancer Progression

C4.4Ais a glycosylphosphatidylinositol (GPI)-anchored protein that is overexpressed in various
cancers.[6] While a complete linear signaling pathway has not been fully elucidated, studies
have shown its involvement in key processes that promote cancer progression and metastasis.

One important interaction is the association of C4.4A with the a634 integrin. This complex is
believed to play a role in cell invasion and anchorage-independent growth. Furthermore, C4.4A
expression has been linked to the epithelial-mesenchymal transition (EMT), a process where
epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, which is
a hallmark of metastasis.[3][4]
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A diagram illustrating the conceptual involvement of C4.4A in cancer progression.

In conclusion, the antibody component of BAY 1129980 demonstrates high affinity and
specificity for its target, C4.4A, across different species and cell lines. This strong binding is a
critical attribute for an antibody-drug conjugate, ensuring targeted delivery of the cytotoxic
payload to cancer cells overexpressing C4.4A. The established roles of C4.4A in promoting
tumor invasion and metastasis further underscore the therapeutic potential of this targeted

approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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